molecular formula C10H10ClNO4 B13789093 Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate

Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate

Cat. No.: B13789093
M. Wt: 243.64 g/mol
InChI Key: AFVDFGUHWZSLMU-UHFFFAOYSA-N
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Description

Dimethyl 2-chloro-6-methylpyridine-3,4-dicarboxylate is a pyridine derivative featuring a chloro group at position 2, a methyl group at position 6, and methyl ester substituents at positions 3 and 4. For example, describes the synthesis of dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate using sulfuryl dichloride under controlled conditions, suggesting that halogenation and esterification reactions are feasible for similar pyridine scaffolds .

Its chloro and ester groups may influence reactivity, enabling nucleophilic substitutions or hydrolysis, while the methyl groups contribute to lipophilicity.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

dimethyl 2-chloro-6-methylpyridine-3,4-dicarboxylate

InChI

InChI=1S/C10H10ClNO4/c1-5-4-6(9(13)15-2)7(8(11)12-5)10(14)16-3/h4H,1-3H3

InChI Key

AFVDFGUHWZSLMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis from 2-chloro-6-methylpyridine via Lithiation and Carboxylation

One of the key methods involves the selective lithiation of 2-chloro-6-methylpyridine followed by carboxylation with dimethyl carbonate to introduce the ester groups at the 3 and 4 positions.

Procedure Summary:

  • Starting Material: 2-chloro-6-methylpyridine
  • Reagents:
    • Diisopropylamine (base precursor)
    • n-Butyllithium (strong base for lithiation)
    • Tetramethylethylenediamine (TMEDA, ligand to stabilize organolithium species)
    • Dimethyl carbonate (carboxylation agent)
  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Conditions:
    • Initial lithiation at -78 °C for 1 hour
    • Addition of 2-chloro-6-methylpyridine and TMEDA at -78 °C
    • Gradual warming to 0 °C over 2 hours
    • Re-cooling to -78 °C before addition of dimethyl carbonate
    • Slow warming to room temperature overnight
  • Workup: Quenching with saturated aqueous ammonium chloride, extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, filtration, and concentration under reduced pressure
  • Purification: Silica gel chromatography with gradient elution (0 to 50% ethyl acetate in hexanes)
  • Product: Methyl 2-(6-chloropyridin-2-yl)acetate intermediate, which can be further elaborated to the dicarboxylate ester

This method exploits the regioselective lithiation at the 3 and 4 positions of the pyridine ring, followed by carboxylation to install the ester functionalities. The use of TMEDA enhances lithiation efficiency. The overall yield and purity depend on precise temperature control and reagent stoichiometry.

Chlorination and Functionalization of Pyridine Precursors

Another approach involves the preparation of chlorinated methylpyridine derivatives as intermediates, which can be further functionalized to introduce ester groups.

Key Points:

  • Starting from 2-oxo-5-methyl-5,6-dichloropiperidine, chlorination using phosphorus oxychloride or phosgene in high boiling aromatic solvents (e.g., toluene, xylene, chlorobenzene, or 1,2,4-trichlorobenzene) at elevated temperatures (80–130 °C) yields 2-chloro-5-methylpyridine derivatives.
  • The chlorinating agent is used in stoichiometric excess (up to 70 mol%) to maximize yield.
  • The reaction is typically conducted over 1–2 hours with additional heating for 5–6 hours after addition.
  • This chlorinated methylpyridine intermediate can be further converted to the dicarboxylate ester via subsequent functional group transformations.

Esterification and Ligand Synthesis Routes

The dimethyl 2-chloro-6-methylpyridine-3,4-dicarboxylate is often prepared as a ligand precursor for metal complex synthesis. Literature reports indicate preparation by esterification of pyridine dicarboxylic acid derivatives or via coupling reactions of substituted pyridines.

  • Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, a related compound, has been synthesized by following previously reported esterification procedures, which likely involve methylation of the corresponding pyridine-3,4-dicarboxylic acid or direct carboxylation of lithio-substituted pyridines.
  • These methods provide high-purity ligands suitable for coordination chemistry applications.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Product Intermediate/Final Product Yield & Purity Details Reference
1 2-chloro-6-methylpyridine Diisopropylamine, n-butyllithium, TMEDA, dimethyl carbonate in THF, -78 °C to RT Methyl 2-(6-chloropyridin-2-yl)acetate (ester intermediate) Not explicitly stated; purification by silica gel
2 2-oxo-5-methyl-5,6-dichloropiperidine Phosphorus oxychloride or phosgene, aromatic solvent, 80–130 °C 2-chloro-5-methylpyridine derivative High yield with excess chlorinating agent
3 Pyridine-3,4-dicarboxylic acid derivatives or substituted pyridines Esterification or lithiation followed by methylation Dimethyl 2-chloro-6-methylpyridine-3,4-dicarboxylate (ligand) High purity, used for metal complex synthesis

Additional Notes on Reaction Optimization and Purification

  • Strict temperature control during lithiation and carboxylation steps is critical to avoid side reactions and ensure regioselectivity.
  • Use of TMEDA or similar ligands improves the lithiation efficiency and selectivity on the pyridine ring.
  • Workup procedures involve aqueous quenching and multiple organic extractions to remove inorganic salts and byproducts.
  • Purification by silica gel chromatography with gradient solvent systems (hexanes/ethyl acetate) is standard to isolate pure ester compounds.
  • The chlorination step requires high boiling solvents to maintain elevated temperatures and facilitate reaction kinetics.
  • Excess chlorinating agent ensures complete conversion but requires careful removal during workup.

Chemical Reactions Analysis

Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in Pyridine Dicarboxylates

(a) Dimethyl 4-(Chloromethyl)pyridine-2,6-Dicarboxylate (CMDPA)
  • Structure : Chloromethyl group at position 4; methyl esters at 2 and 5.
  • Synthesis : Prepared via reaction of 4-(hydroxymethyl)pyridine-2,6-dicarboxylate with sulfuryl dichloride in chloroform .
  • Key Differences: The chloromethyl group (vs.
(b) Dimethyl 5-Hydroxy-6-Methylpyridine-3,4-Dicarboxylate
  • Structure : Hydroxyl group at position 5; methyl esters at 3 and 4.
  • Properties: The hydroxyl group increases polarity and hydrogen-bonding capacity compared to the chloro-substituted target compound.
(c) Diethyl 2-Hydroxy-6-Phenylpyridine-3,4-Dicarboxylate
  • Structure : Phenyl group at position 6; ethyl esters at 3 and 4.
  • Ethyl esters may slow hydrolysis compared to methyl esters .

Dihydropyridine Derivatives (Pharmaceutical Context)

Several dihydropyridine-3,5-dicarboxylates are documented as impurities or intermediates in amlodipine synthesis (e.g., ):

Compound Name Ester Groups Substituents CAS Number Application Reference
Diethyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate Diethyl 2-(Aminoethoxy)methyl, 2-chlorophenyl 140171-65-9 Amlodipine impurity (Imp. E(EP))
Dimethyl analog of the above Dimethyl Same as above 140171-66-0 Amlodipine impurity (Imp. F(EP))
Target Compound: Dimethyl 2-Chloro-6-Methylpyridine-3,4-Dicarboxylate Dimethyl Chloro (C2), methyl (C6) Not provided Potential precursor for MOFs/drugs

Key Contrasts :

  • Aromatic vs. Dihydropyridine Core : The target compound’s fully aromatic pyridine ring offers greater stability but reduced conformational flexibility compared to 1,4-dihydropyridines, which are redox-active and critical in calcium channel blockers like amlodipine .
  • Substituent Effects: The 2-chloro group in the target compound may favor electrophilic substitutions, whereas aminoethoxy groups in dihydropyridines enable hydrogen bonding and pharmacological activity.

Functionalization in Coordination Polymers

For example, highlights systematic pore-size engineering in isoreticular MOFs using carboxylate linkers . The target compound’s chloro and ester groups could serve as modifiable sites for post-synthetic functionalization, akin to bromo- or amino-MOFs .

Biological Activity

Dimethyl 2-chloro-6-methylpyridine-3,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

Dimethyl 2-chloro-6-methylpyridine-3,4-dicarboxylate is characterized by its pyridine ring, which is substituted with carboxylate groups and a chlorine atom. The molecular formula is C9H10ClO4C_9H_{10}ClO_4, and it exhibits properties typical of pyridine derivatives, such as potential interactions with biological receptors.

Anti-inflammatory Activity

Research has shown that dimethyl 2-chloro-6-methylpyridine-3,4-dicarboxylate exhibits significant anti-inflammatory properties. A study evaluated its effect on nitric oxide (NO) secretion in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The compound demonstrated an inhibitory effect on NO production, with a reduction rate comparable to that of established anti-inflammatory agents like pyrrolidine dithiocarbamate (PDTC). Specifically, the compound reduced NO secretion by approximately 49.70% at a concentration of 6 µM, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Dimethyl 2-chloro-6-methylpyridine-3,4-dicarboxylate has also been investigated for its antimicrobial properties. In studies involving copper(II) complexes formed with this compound, enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria was observed. For instance, copper complexes derived from dimethyl 2-chloro-6-methylpyridine-3,4-dicarboxylate exhibited superior activity against strains such as Staphylococcus aureus and Escherichia coli, surpassing traditional antibiotics like ciprofloxacin .

Case Studies

  • Anti-inflammatory Evaluation : In a controlled experiment, RAW264.7 cells were treated with varying concentrations of dimethyl 2-chloro-6-methylpyridine-3,4-dicarboxylate alongside LPS. The results indicated a dose-dependent reduction in NO levels, highlighting the compound's efficacy in modulating inflammatory responses.
  • Antimicrobial Testing : A series of copper(II) complexes synthesized using dimethyl 2-chloro-6-methylpyridine-3,4-dicarboxylate were tested against common bacterial pathogens. The complexes showed notable inhibition zones in agar diffusion assays, confirming their potential as alternative antimicrobial agents.

Data Tables

Activity Type Tested Concentration Inhibition Rate
Anti-inflammatory (NO)6 µM49.70%
Antimicrobial (E. coli)VariesSignificant inhibition

Research Findings

The biological activity of dimethyl 2-chloro-6-methylpyridine-3,4-dicarboxylate suggests that it holds promise for therapeutic applications:

  • Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
  • Potential Applications : Given its dual action as an anti-inflammatory and antimicrobial agent, this compound may be explored further for applications in treating infections associated with chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dimethyl 2-Chloro-6-Methylpyridine-3,4-Dicarboxylate, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves controlled reaction conditions (temperature, pH) to ensure high yields and purity. Key intermediates are monitored using High-Performance Liquid Chromatography (HPLC) for progress tracking and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation . Comparative analysis with structurally similar pyridine dicarboxylates (e.g., trifluoromethyl or methoxy derivatives) can guide synthetic route optimization .

Q. How do substituents (e.g., chloro, methyl groups) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Systematic substitution studies using kinetic assays or density functional theory (DFT) calculations can elucidate electronic effects. For example, the chloro group’s electron-withdrawing nature may direct reactivity at specific positions, while the methyl group’s steric effects could hinder certain pathways. Such studies require coupling experimental data (e.g., reaction yields) with computational models .

Q. What experimental design strategies are recommended for optimizing reaction conditions during synthesis?

  • Methodology : Design of Experiments (DoE) with factorial or response surface methodologies minimizes trial-and-error approaches. Variables like catalyst loading, solvent polarity, and reaction time are systematically varied, and statistical analysis identifies optimal conditions . For example, a central composite design could reduce the number of experiments while ensuring robust parameter interactions .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of derivatives or novel reactions involving this compound?

  • Methodology : Quantum chemical calculations (e.g., transition state analysis) combined with information science tools can predict feasible reaction pathways. For instance, reaction path search algorithms (e.g., artificial force induced reaction, AFIR) simulate intermediates and transition states, narrowing experimental conditions . Feedback loops between computational predictions and experimental validation refine models iteratively .

Q. What strategies resolve contradictions between experimental data (e.g., unexpected byproducts) and computational predictions?

  • Methodology : Cross-validation using multi-technique characterization (e.g., LC-MS for byproduct identification) and revisiting computational assumptions (e.g., solvent effects in DFT). Discrepancies may arise from unaccounted steric hindrance or solvent interactions, necessitating revised models . Comparative studies with analogous compounds (e.g., fluorinated vs. chlorinated derivatives) can isolate contributing factors .

Q. What reactor design considerations are critical for scaling up reactions involving this compound?

  • Methodology : Reaction fundamentals (e.g., heat transfer, mixing efficiency) and process control parameters (e.g., residence time distribution) must align with the compound’s thermal stability and reaction kinetics. Membrane separation technologies might be integrated for in-situ purification, reducing downstream processing . Pilot-scale reactors should mirror lab conditions using dimensionless numbers (e.g., Reynolds, Damköhler) for scalability .

Q. How do structural analogs (e.g., diethyl or trifluoromethyl derivatives) inform structure-activity relationships (SAR) in medicinal or materials chemistry?

  • Methodology : Comparative SAR studies assess substituent effects on biological activity or material properties. For example, replacing the methyl group with a trifluoromethyl group enhances lipophilicity, which is quantified via logP measurements and correlated with bioavailability . X-ray crystallography or molecular docking studies further elucidate binding interactions .

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